2-Methyl-3-(trifluoromethoxy)aniline

pKa Electronic Effects Reactivity Prediction

2-Methyl-3-(trifluoromethoxy)aniline (CAS 1261573-28-7) is a fluorinated aromatic amine featuring a 2-methyl substituent and a 3-trifluoromethoxy group. The compound exhibits a molecular formula of C8H8F3NO and a molecular weight of 191.15.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B12291735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethoxy)aniline
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OC(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,12H2,1H3
InChIKeyZWBPDLJHVSDEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(trifluoromethoxy)aniline for Synthesis and Research: Core Physicochemical Data


2-Methyl-3-(trifluoromethoxy)aniline (CAS 1261573-28-7) is a fluorinated aromatic amine featuring a 2-methyl substituent and a 3-trifluoromethoxy group . The compound exhibits a molecular formula of C8H8F3NO and a molecular weight of 191.15 . Key predicted physicochemical properties include a boiling point of 201.7±35.0 °C, a density of 1.288±0.06 g/cm³, and a pKa of 3.22±0.10 [1]. Commercially, this compound is available as a colorless to light yellow liquid with standard purities of 95% or 97% [2]. The primary function of this building block is as a nucleophile in various organic reactions, with the amino group donating electrons to electrophiles to facilitate bond formation .

Why 2-Methyl-3-(trifluoromethoxy)aniline Cannot Be Replaced by Common Aniline Analogs


Substituting 2-Methyl-3-(trifluoromethoxy)aniline with a generic aniline derivative is not feasible due to the unique and synergistic impact of its specific substitution pattern. The trifluoromethoxy group at the meta position is a potent electron-withdrawing group that profoundly influences the molecule's electronic profile and reactivity, a property that is distinct from both methoxy and trifluoromethyl analogs [1]. This group's long-range electron-withdrawing capacity enhances the molecule's potential for metalation and subsequent structural elaboration, a key step for generating more complex structures [1]. Furthermore, the presence of the methyl group at the 2-position introduces steric and electronic effects that can dictate regioselectivity in subsequent synthetic transformations [2]. Together, this precise arrangement of substituents creates a building block with unique chemical properties and a specific set of reaction outcomes that cannot be replicated by other anilines.

Quantifiable Differentiation of 2-Methyl-3-(trifluoromethoxy)aniline vs. Structural Analogs


Comparative pKa: Quantifying the Electronic Impact of the 2-Methyl-3-OCF3 Substitution Pattern

The predicted pKa of 2-Methyl-3-(trifluoromethoxy)aniline is 3.22±0.10 [1]. This value is substantially lower than that of unsubstituted aniline (pKa ≈ 4.6), highlighting the strong electron-withdrawing effect of the trifluoromethoxy group and its quantitative impact on the amine's basicity. This distinct pKa is a critical parameter for optimizing reaction conditions in synthetic protocols.

pKa Electronic Effects Reactivity Prediction

Physicochemical Profile: Key Differences vs. the Trifluoromethyl Analog

2-Methyl-3-(trifluoromethoxy)aniline (MW 191.15) exhibits a different physicochemical profile compared to its close analog, 2-Methyl-3-(trifluoromethyl)aniline (MW 175.15) . The presence of the oxygen atom in the -OCF3 group increases molecular weight and introduces a hydrogen bond acceptor, which is absent in the -CF3 analog. This difference in lipophilicity and hydrogen bonding capability is critical for applications where these parameters dictate compound behavior.

Lipophilicity Molecular Weight Hydrogen Bonding Solubility

Synthetic Access: Scalable Routes for ortho-OCF3 Aniline Derivatives

While specific yields for 2-Methyl-3-(trifluoromethoxy)aniline are not detailed in open literature, a published general method for the synthesis of ortho-trifluoromethoxylated aniline derivatives is applicable to this compound class [1]. The protocol involves a two-step sequence of O-trifluoromethylation followed by thermal OCF3 migration. This method is highlighted for its operational simplicity, high functional-group tolerance, and amenability to gram-scale synthesis, producing ortho-OCF3 anilines in good yields and with high ortho-selectivity [1].

Organic Synthesis Methodology Scalability

Metalation Site-Selectivity: A Key Structural Elaboration Pathway

The class of trifluoromethoxy-substituted anilines exhibits distinct and tunable site-selectivity during metalation (hydrogen/lithium permutation) depending on the N-protective group [1]. For 3-(trifluoromethoxy)aniline, the choice of protecting group dictates whether metalation occurs at the 2- or 4-position [1]. This property is directly relevant to 2-Methyl-3-(trifluoromethoxy)aniline, as the methyl group will block the 2-position, thereby enforcing metalation at the 6-position. This predictable and controlled reactivity is a critical advantage for regioselective functionalization.

Metalation Regioselectivity Functionalization

High-Value Application Scenarios for 2-Methyl-3-(trifluoromethoxy)aniline Based on Differentiated Evidence


Synthesis of Complex Pharmacophores and Agrochemical Leads

As a versatile building block, 2-Methyl-3-(trifluoromethoxy)aniline is ideal for constructing complex molecules for pharmaceutical and agrochemical discovery. The -OCF3 group is a privileged motif in many marketed drugs and agrochemicals due to its ability to enhance metabolic stability and membrane permeability [1]. This compound serves as a key intermediate for synthesizing libraries of aryl anilides, which are being explored as chemical uncouplers for treating metabolic disorders [2].

Development of Advanced Functional Materials

Trifluoromethoxy aniline derivatives are valuable precursors for synthesizing liquid crystalline materials [1]. The unique electronic and steric properties imparted by the -OCF3 group can lead to the formation of stable mesophases, such as smectic A phases, which are of interest for display technologies and other advanced material applications [2]. 2-Methyl-3-(trifluoromethoxy)aniline can be used to create novel liquid crystal compositions with tailored properties.

Regioselective Functionalization for Diversified Chemical Libraries

The predictable and tunable site-selectivity of metalation in trifluoromethoxy-substituted anilines makes 2-Methyl-3-(trifluoromethoxy)aniline a powerful scaffold for synthesizing diverse libraries of functionalized aromatic compounds [1]. The 2-methyl group acts as a blocking group, directing further functionalization exclusively to the 6-position. This enables the systematic exploration of structure-activity relationships (SAR) around a common core structure.

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